molecular formula C14H13NO5S B5229022 2-Methoxy-5-(phenylsulfamoyl)benzoic acid CAS No. 89704-57-4

2-Methoxy-5-(phenylsulfamoyl)benzoic acid

Cat. No.: B5229022
CAS No.: 89704-57-4
M. Wt: 307.32 g/mol
InChI Key: GFPNIQLOYGLHLW-UHFFFAOYSA-N
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Description

2-Methoxy-5-(phenylsulfamoyl)benzoic acid is an organic compound with the molecular formula C14H13NO5S. It is a derivative of benzoic acid, featuring a methoxy group at the 2-position and a phenylsulfamoyl group at the 5-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(phenylsulfamoyl)benzoic acid typically involves the reaction of 2-methoxybenzoic acid with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the methoxybenzoic acid to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(phenylsulfamoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The phenylsulfamoyl group can be reduced to a phenylsulfanyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: this compound can be converted to 2-carboxy-5-(phenylsulfamoyl)benzoic acid.

    Reduction: The reduction of the phenylsulfamoyl group yields 2-methoxy-5-(phenylsulfanyl)benzoic acid.

    Substitution: Various substituted derivatives can be formed depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5-(phenylsulfamoyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(phenylsulfamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The phenylsulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial actions. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-sulfamoylbenzoic acid: This compound is similar in structure but lacks the phenyl group attached to the sulfamoyl moiety.

    5-(2-Methoxyphenylsulfamoyl)-2-methylbenzoic acid: This compound has a methyl group at the 2-position instead of a hydrogen atom.

Uniqueness

2-Methoxy-5-(phenylsulfamoyl)benzoic acid is unique due to the presence of both a methoxy group and a phenylsulfamoyl group on the benzoic acid core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-methoxy-5-(phenylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S/c1-20-13-8-7-11(9-12(13)14(16)17)21(18,19)15-10-5-3-2-4-6-10/h2-9,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPNIQLOYGLHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650565
Record name 2-Methoxy-5-(phenylsulfamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89704-57-4
Record name 2-Methoxy-5-(phenylsulfamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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